N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Overview
Description
N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a complex organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves multiple steps. One common route starts with the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline. This intermediate is then subjected to a reductive amination reaction with N,N-dimethylpiperidin-4-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted piperidine compounds.
Scientific Research Applications
N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)methyl]-N-methylpiperidin-4-amine
- N-[(2-chloro-5-nitrophenyl)methyl]-N-ethylpiperidin-4-amine
- N-[(2-chloro-5-nitrophenyl)methyl]-N-propylpiperidin-4-amine
Uniqueness
N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methyl]-N,1-dimethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-16-7-5-12(6-8-16)17(2)10-11-9-13(18(19)20)3-4-14(11)15/h3-4,9,12H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKLKUZCFGPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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